N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide

Drug Discovery Physicochemical Properties SAR Analysis

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide (CAS 946383-92-2) is a synthetic small molecule (MW 388.5 g/mol) belonging to the N-sulfonamide-tetrahydroquinoline class. This core skeleton has been validated across multiple medicinal chemistry programs as a privileged scaffold for targeting the Retinoic Acid Receptor-Related Orphan Receptor C (RORc/RORγ).

Molecular Formula C20H24N2O4S
Molecular Weight 388.5 g/mol
CAS No. 946383-92-2
Cat. No. B6573152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide
CAS946383-92-2
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
InChIInChI=1S/C20H24N2O4S/c1-3-26-19-10-6-5-9-17(19)20(23)21-16-11-12-18-15(14-16)8-7-13-22(18)27(24,25)4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,21,23)
InChIKeyWIIYSOMWIXXEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide (946383-92-2): Chemical Identity and Core Skeleton Value


N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide (CAS 946383-92-2) is a synthetic small molecule (MW 388.5 g/mol) belonging to the N-sulfonamide-tetrahydroquinoline class [1]. This core skeleton has been validated across multiple medicinal chemistry programs as a privileged scaffold for targeting the Retinoic Acid Receptor-Related Orphan Receptor C (RORc/RORγ) [2]. Specifically, N-sulfonyl-tetrahydroquinolines have been identified via high-throughput screening as RORc inverse agonists, establishing this compound's membership in a pharmacologically relevant chemotype [3]. The compound is available from commercial screening libraries (e.g., ChemDiv compound G504-0470) for drug discovery purposes .

Why In-Class N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide Analogs Cannot Be Assumed to Be Interchangeable


Procurement decisions involving N-sulfonyl-tetrahydroquinoline analogs cannot rely on simple structural or class-based assumptions of equivalence. Structure-activity relationship (SAR) studies demonstrate that even minor modifications to the tetrahydroquinoline core produce substantial shifts in biological activity, selectivity, and physicochemical properties [1]. Specifically, regioisomeric variations involving the attachment position of the benzamide moiety (6- vs. 7-position on the tetrahydroquinoline ring) represent a critical SAR discriminant in this chemical series . The 6-substituted derivative (946383-92-2) possesses a computationally distinct property profile—notably a logP value of 2.73—compared to its 7-substituted regioisomer (946292-50-8, logP 2.63), a difference that can directly influence membrane permeability, off-target binding, and in vivo distribution . Generic substitution based solely on shared molecular formula or core scaffold ignores these empirically derived SAR divergences, potentially leading to the selection of a compound with a fundamentally different biological fingerprint even within the same chemical family [2].

Measurable Evidence Guide for N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide (946383-92-2) Selection


Regioisomeric Differentiation: 6-yl vs. 7-yl Substitution Impacts logP and Predicted Bioavailability

The target compound (946383-92-2) is the 6-substituted benzamide regioisomer, differentiated from the 7-substituted analog (946292-50-8) by the attachment position of the 2-ethoxybenzamide moiety on the tetrahydroquinoline core. This positional difference results in a measurable logP value of 2.73 for the 6-yl compound versus 2.63 for the 7-yl analog, indicating a 0.10 logP unit increase that reflects enhanced lipophilicity . This difference arises from distinct spatial configurations; the 6-yl substitution pattern influences the molecule's overall dipole moment and surface area distribution, leading to altered logP and logD values [1]. Such regioisomeric logP shifts directly influence compound selection in permeability-limited screening cascades [2].

Drug Discovery Physicochemical Properties SAR Analysis

N-Sulfonyl-Tetrahydroquinoline Scaffold: Validated RORγ Inverse Agonist Pharmacophore

The N-sulfonyl-tetrahydroquinoline scaffold represents a validated hit series for RORγ inverse agonism, as confirmed by a high-throughput biochemical screen conducted at Genentech/Roche [1]. The foundational patent explicitly includes 6-substituted tetrahydroquinoline analogs within the claimed scope for RORγ modulation [2]. While direct IC50 data for 946383-92-2 is not publicly available, the established SAR framework positions this 6-yl, ethanesulfonyl, 2-ethoxybenzamide substitution pattern as a defined exploration point within the RORγ inverse agonist pharmacophore model, where potency and selectivity are governed by specific substituent combinations rather than scaffold presence alone [3]. This provides a rational basis for its inclusion in focused RORγ screening libraries in preference to structurally unrelated or unvalidated scaffolds [4].

Autoimmune & Inflammatory Disease RORγ Inverse Agonism Drug Discovery

Computed Physicochemical Profile: Specific logD, TPSA, and H-Bond Values Inform Formulation Strategy

Computationally determined physicochemical parameters for 946383-92-2 provide actionable data for compound selection: logD 2.72, logSw -3.63, topological polar surface area (TPSA) 61.86 Ų, hydrogen bond acceptor count 7, and hydrogen bond donor count 1 . These values differ from the 4-ethoxybenzamide positional isomer (CAS 946282-64-0), which exhibits distinct properties due to the para-ethoxy configuration [1]. The TPSA of 61.86 Ų falls below 140 Ų, predicting acceptable oral absorption potential; hydrogen bond donor count of 1 aligns with favorable blood-brain barrier penetration guidelines (typically ≤3 HBD) [2]. The high number of hydrogen bond acceptors (7) suggests solubility may be formulation-dependent, directly impacting stock solution preparation protocols [3].

Physicochemical Profiling ADME Prediction Formulation Development

Structural Determinant for RORγ Modulator Library Design: 6-yl Position as a Key SAR Vector

Crystallographic studies of tetrahydroquinoline RORγ inverse agonists reveal that the attachment point of substituents on the tetrahydroquinoline core critically determines ligand binding mode within the RORγ ligand-binding domain (LBD) [1]. The 6-yl substitution pattern positions the benzamide moiety along a distinct vector within the binding pocket compared to the 7-yl substitution pattern, as demonstrated by the RORγ LBD co-crystal structure with compound XY039 (PDB 7XQE), a 7-substituted tetrahydroquinoline sulfonamide [2]. This structural evidence supports that 6- and 7-substituted tetrahydroquinolines are not interchangeable SAR points—each substitution pattern explores different subpocket interactions, creating structurally distinct ligand-RORγ binding modes that underlie differential potency, selectivity, and efficacy profiles [3]. A comprehensive RORγ screening library must therefore include both the 6-yl and 7-yl substitution vectors to adequately sample chemical space within this pharmacophore [4].

RORγ Structural Biology Crystallography Library Design

Commercial Availability Benchmark: Screening Library Sourcing vs. Custom Synthesis

946383-92-2 is available as an in-stock screening compound (111 mg) from ChemDiv (compound ID: G504-0470), with standard commercial delivery timelines . In contrast, the 7-substituted analog (CAS 946292-50-8) is available from Arctom Scientific with a 1-week lead time and inquiry-based pricing, indicating lower stock availability . The 4-ethoxybenzamide positional isomer (CAS 946282-64-0) is available from Life Chemicals in milligram quantities (5-75 mg, 90%+ purity) with tiered pricing [1]. For screening programs requiring immediate compound access, in-stock availability constitutes a practical differentiator, enabling same-order-cycle assay initiation without synthesis delays .

Screening Libraries Compound Sourcing Procurement

Polypharmacology Risk Assessment: Computed Selectivity Profile Across Nuclear Receptors

The N-sulfonyl-tetrahydroquinoline chemotype has been characterized across multiple nuclear receptors, revealing that selectivity for RORγ over related receptors (RORα, RORβ, PR, etc.) is highly dependent on specific substitution patterns rather than being an intrinsic scaffold property [1]. BindingDB data for tetrahydroquinoline analogs demonstrate that certain substitution patterns within this series can yield IC50 values spanning a wide range (from 10.2 μM for RORα to 14.5 μM for RORγ to 7.1 μM for PR), indicating that individual analogs within the same core scaffold can exhibit substantially different selectivity profiles [2]. The 6-yl, 2-ethoxybenzamide substitution pattern represented by 946383-92-2 constitutes a defined selectivity exploration point whose nuclear receptor polypharmacology fingerprint is distinct from other substitution patterns within the series [3]. This selectivity differentiation is structurally grounded in the distinct binding modes arising from 6- vs. 7-substitution [4].

Selectivity Profiling Nuclear Receptor Panel Off-Target Risk

Research and Procurement Applications for N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide (946383-92-2)


Regioisomer-Controlled SAR Exploration of RORγ Inverse Agonists

946383-92-2 is best deployed as a defined 6-yl regioisomeric probe in RORγ inverse agonist SAR programs. Its logP (2.73) positions it as the more lipophilic partner relative to the 7-yl analog (logP 2.63), enabling systematic exploration of the lipophilicity-activity relationship within the tetrahydroquinoline series . The established SAR framework for N-sulfonyl-tetrahydroquinoline RORc inverse agonists supports testing both 6- and 7-substituted regioisomers in parallel to delineate the optimal substitution vector for potency and selectivity [1]. Procurement of both compounds from commercial sources enables head-to-head biochemical comparison without custom synthesis investment.

Focused RORγ Screening Library Assembly for Autoimmune Disease Targets

As a member of the N-sulfonyl-tetrahydroquinoline chemotype validated by Genentech/Roche HTS for RORc inverse agonism, 946383-92-2 contributes a specific SAR data point (6-yl, ethanesulfonyl, 2-ethoxybenzamide) to focused RORγ screening libraries . This compound complements 7-substituted analogs and other substituent variations to ensure adequate chemical space coverage within this pharmacophore series, as documented in the RORγ modulator patent literature [1]. The compound's in-stock commercial availability (111 mg, ChemDiv) supports immediate inclusion in biochemical screening cascades for Th17/IL-17 pathway targets [2].

Physicochemical Property Benchmarking for Tetrahydroquinoline Lead Optimization

The computed physicochemical parameters for 946383-92-2—specifically logD 2.72, TPSA 61.86 Ų, and logSw -3.63—provide a data point for ADME property benchmarking within tetrahydroquinoline lead optimization programs . When compared to related analogs (e.g., the 4-ethoxybenzamide isomer CAS 946282-64-0), these parameters allow medicinal chemists to map the relationship between specific substitution patterns and predicted drug-like properties [1]. The hydrogen bond donor count of 1 and TPSA below 90 Ų predict favorable membrane permeability, making this compound a reference point for permeability-guided optimization within the series [2].

Crystallography-Enabled Binding Mode Analysis of 6-Substituted Tetrahydroquinolines

The 6-yl substitution pattern of 946383-92-2 represents a structurally distinct region of the RORγ binding pocket relative to the crystallographically characterized 7-yl substitution pattern (PDB 7XQE) . Procurement of 946383-92-2 enables co-crystallography or docking studies to elucidate how the 6-substitution vector engages RORγ LBD subpockets, generating complementary structural data to existing 7-substituted ligand structures [1]. This structural information is essential for rational design of next-generation RORγ modulators with optimized potency and selectivity, as demonstrated by the structure-guided optimization of tetrahydroquinoline derivatives into potent RORγ inverse agonists (e.g., XY039 and XY077) [2].

Quote Request

Request a Quote for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.